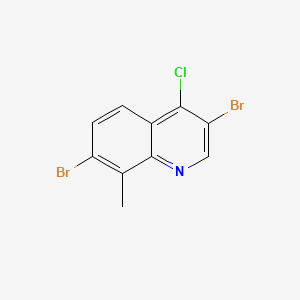

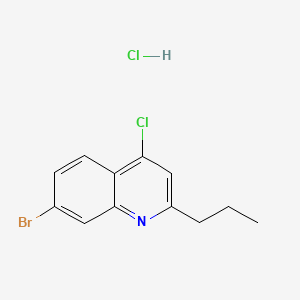

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

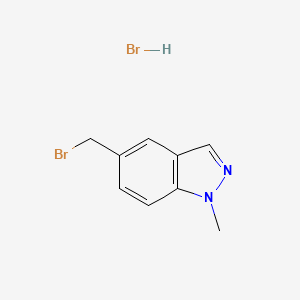

“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction involves the isomerization of iminium intermediate .

Molecular Structure Analysis

The molecular formula of this compound is C11H16ClN . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .

Chemical Reactions Analysis

The chemical reactions involving this compound include the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of iminium intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.71 . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

- Facilitating Synthesis of Derivatives: This compound is used as a starting material in the synthesis of a variety of derivatives. For instance, it has been utilized in the synthesis of tetrahydropyrimido quinoline derivatives, exhibiting antimicrobial activities (Elkholy & Morsy, 2006).

- Production of Alkaloids and Isoquinolines: It serves as a precursor for synthesizing various alkaloids and isoquinolines, contributing significantly to the field of organic chemistry (Liermann & Opatz, 2008), (Blank & Opatz, 2011).

Biological and Pharmacological Applications

- Analgesic and Anti-Inflammatory Effects: This compound shows potential in pharmacological applications due to its analgesic and anti-inflammatory properties, indicating its usefulness in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

- Insecticidal Properties: It also demonstrates toxicological activity against pests, specifically Aphis gossypii, suggesting its application in agricultural chemistry (Bakhite et al., 2022).

Chemical and Physical Analysis

- Conformational Analysis: The compound has been subject to conformational analysis, providing insights into its chemical structure and properties, which is crucial for further chemical synthesis and applications (Olefirowicz & Eliel, 1997).

- Synthesis Techniques: Novel synthesis techniques involving this compound have been explored, such as the protected methyl 4-hydroxy-tetrahydroisoquinoline-3-carboxylate synthesis, indicating its role in advancing synthetic methodologies (Lerestif et al., 1999).

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride could involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This could include exploring transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles .

Wirkmechanismus

Target of Action:

Related studies suggest that it interacts with dopaminergic neurons, possibly influencing their function and survival .

Mode of Action:

The exact mode of action remains partially understood. It is believed that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride may modulate dopaminergic pathways. By antagonizing the effects of neurodegeneration induced by experimental neurotoxins, it demonstrates neuroprotective activity .

Biochemical Pathways:

Its ability to counteract neurodegeneration suggests involvement in maintaining neuronal health .

Pharmacokinetics:

These properties impact bioavailability, influencing the compound’s therapeutic efficacy .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can affect its stability and efficacy.

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQRIVZWPNDFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C#N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744841 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203682-69-2 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)

![2-Chloro-6-methoxypyrazolo[1,5-a]pyridine](/img/no-structure.png)

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B598507.png)

![(11bS)-2,6-Bis[bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]-3,5-dihydrospiro[4H-dinaphth[2,1-c:1',2'-e]azepine-4,4'-morpholinium] Bromide](/img/structure/B598508.png)